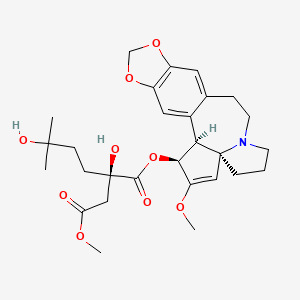
JNJ-26990990
Vue d'ensemble
Description
Il a été conçu comme un suivi de deuxième génération du médicament topiramate commercialisé, visant à fournir les mêmes effets anticonvulsivants sans les effets secondaires associés à l'inhibition de l'anhydrase carbonique du topiramate . Le JNJ-26990990 pourrait également être utilisé dans le traitement de la douleur inflammatoire, de la douleur neuropathique et de la dépression .
Méthodes De Préparation
La synthèse du JNJ-26990990 implique la préparation de dérivés de sulfamide hétéroaryle benzofusionnés. La voie de synthèse comprend généralement les étapes suivantes :
Formation du noyau benzothiophène : Elle implique la cyclisation de précurseurs appropriés pour former le cycle benzothiophène.
Introduction du groupe sulfamide : Le groupe sulfamide est introduit par une réaction avec le chlorure de sulfamoyle en conditions basiques.
Pour la production industrielle, le processus peut impliquer l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. Cela inclut le contrôle de la température, de la pression et l'utilisation de catalyseurs pour faciliter les réactions.
Analyse Des Réactions Chimiques
Le JNJ-26990990 subit diverses réactions chimiques, notamment :
Substitution : Le cycle benzothiophène peut subir des réactions de substitution, où différents substituants peuvent être introduits pour modifier les propriétés du composé.
Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène pour l'oxydation et divers électrophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions comprennent l'analogue S,S-dioxyde et les dérivés substitués du this compound .
Applications de la recherche scientifique
Le this compound présente plusieurs applications de recherche scientifique :
Mécanisme d'action
Le this compound exerce ses effets en inhibant les canaux sodiques dépendants du voltage et les canaux calciques de type N, qui jouent un rôle crucial dans l'excitabilité neuronale et la libération de neurotransmetteurs . Le composé a également un faible effet inhibiteur sur l'anhydrase carbonique II humaine, ce qui contribue à minimiser les effets secondaires associés à l'inhibition de l'anhydrase carbonique . Les cibles moléculaires et les voies impliquées comprennent la modulation des canaux ioniques et l'inhibition d'enzymes spécifiques, ce qui conduit à ses effets anticonvulsivants et analgésiques .
Applications De Recherche Scientifique
JNJ-26990990 has several scientific research applications:
Mécanisme D'action
JNJ-26990990 exerts its effects by inhibiting voltage-gated sodium channels and N-type calcium channels, which play a crucial role in neuronal excitability and neurotransmitter release . The compound also has a weak inhibitory effect on human carbonic anhydrase-II, which helps to minimize the side effects associated with carbonic anhydrase inhibition . The molecular targets and pathways involved include the modulation of ion channels and the inhibition of specific enzymes, leading to its anticonvulsant and analgesic effects .
Comparaison Avec Des Composés Similaires
Le JNJ-26990990 est structurellement apparenté au médicament antiépileptique zonisamide, qui contient également un groupe sulfamide. Le this compound a été conçu pour éviter l'inhibition de l'anhydrase carbonique observée avec le zonisamide . D'autres composés similaires comprennent :
Topiramate : Le médicament commercialisé que le this compound vise à améliorer en réduisant les effets secondaires.
Zonisamide : Un autre médicament antiépileptique avec une structure sulfamide similaire mais des propriétés inhibitrices différentes.
L'unicité du this compound réside dans sa capacité à fournir des effets anticonvulsivants à large spectre tout en minimisant les effets secondaires liés à l'inhibition de l'anhydrase carbonique .
Propriétés
IUPAC Name |
3-[(sulfamoylamino)methyl]-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S2/c10-15(12,13)11-5-7-6-14-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2,(H2,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSKBQNOSRREEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)CNS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20470625 | |
| Record name | 3-[(sulfamoylamino)methyl]-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877316-38-6 | |
| Record name | JNJ 26990990 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=877316-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | JNJ-26990990 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0877316386 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(sulfamoylamino)methyl]-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JNJ-26990990 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QFG58Y96EP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














